![molecular formula C21H20ClN3O B4793506 6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4793506.png)
6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Descripción general
Descripción
6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound that has gained attention in various scientific fields due to its unique structure and potential applications. This compound features a spiro linkage between a beta-carboline and an indoline moiety, coupled with a chlorinated and propyl-substituted framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Beta-Carboline Formation: : Starting from a tryptamine derivative, cyclization in the presence of an oxidizing agent (e.g., DDQ) leads to the formation of the beta-carboline core.
Spiro Compound Formation: : Introduction of the indoline moiety is achieved through a [3+2] cycloaddition reaction, utilizing a nitrile ylide intermediate.
Chlorination: : Selective chlorination of the beta-carboline framework at the 6-position can be performed using N-chlorosuccinimide (NCS) under mild conditions.
Propyl Substitution: : The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: Scaling up these reactions for industrial production involves optimizing each step for yield, purity, and cost-effectiveness. Key considerations include the availability of starting materials, the safety of reaction conditions, and the efficiency of purification methods.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: : Can undergo oxidation reactions to introduce additional functional groups or alter the oxidation state of existing substituents.
Reduction: : The compound can be reduced to modify its electronic properties or to remove specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed at various positions on the beta-carboline or indoline moieties.
Common Reagents and Conditions:
Oxidation: : Reagents such as KMnO4 or PCC can be used.
Reduction: : Common reagents include NaBH4 and LiAlH4.
Substitution: : Halogenation using NBS, methylation with methyl iodide, etc.
Major Products Formed:
Aplicaciones Científicas De Investigación
6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been explored for various applications:
Chemistry: : Used as a building block in synthetic organic chemistry for the creation of novel spiro compounds.
Biology: : Investigated for its interactions with biological macromolecules, showing potential as a probe in biochemical assays.
Medicine: : Preliminary studies suggest it may have activity against certain disease pathways, making it a candidate for drug development.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, potentially including:
DNA and RNA Intercalation: : Its planar beta-carboline moiety allows it to insert between nucleic acid bases, affecting replication and transcription.
Enzyme Inhibition: : It may act as an inhibitor of enzymes involved in metabolic pathways, altering cellular processes.
Receptor Binding: : The compound's structure allows it to bind to certain receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydro-beta-carboline: : Lacks the spiro indoline moiety, leading to different biological activities.
6-chloro-beta-carboline: : Without the propyl substitution and spiro linkage, it exhibits distinct chemical properties.
Spirooxindole Compounds: : Share the spiro linkage but differ in the core structures, resulting in unique applications and mechanisms of action.
Uniqueness: : 6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one stands out due to its combined structural features, offering a versatile platform for developing new compounds with tailored properties for specific applications. This structural uniqueness enhances its potential in scientific research and industrial uses, making it a valuable compound in various domains.
Propiedades
IUPAC Name |
6-chloro-1'-propylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-2-11-25-18-6-4-3-5-16(18)21(20(25)26)19-14(9-10-23-21)15-12-13(22)7-8-17(15)24-19/h3-8,12,23-24H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFXMGZUOSPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)cyclopropanecarboxamide](/img/structure/B4793429.png)
![N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE](/img/structure/B4793443.png)
![3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B4793451.png)
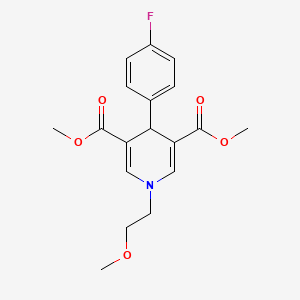
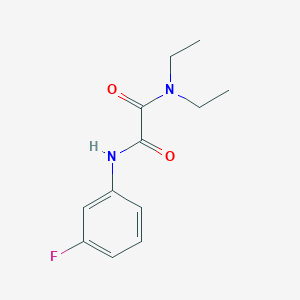
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4793472.png)
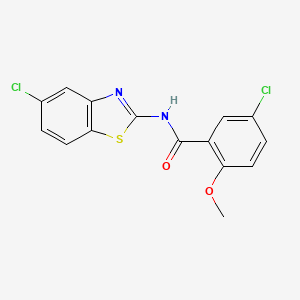
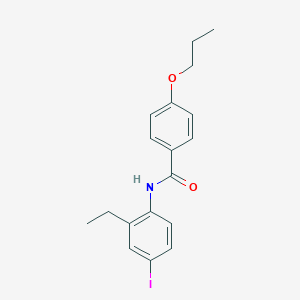
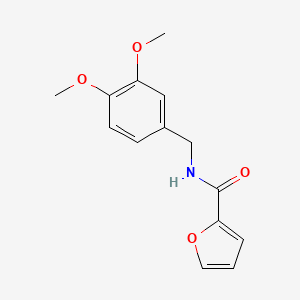
![3-(1,3-BENZODIOXOL-5-YL)-6-METHYL-N~4~-(2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4793528.png)
![3,4,5-trimethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793534.png)
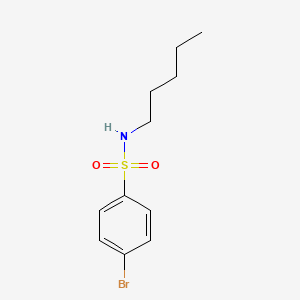
![N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4793540.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4793546.png)
